2-[1-(4-Piperonyl)piperazinyl]benzothiazole 2-[1-(4-Piperonyl)piperazinyl]benzothiazole 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-benzothiazole is a N-arylpiperazine.
Brand Name: Vulcanchem
CAS No.: 155106-73-3
VCID: VC21141291
InChI: InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol

2-[1-(4-Piperonyl)piperazinyl]benzothiazole

CAS No.: 155106-73-3

Cat. No.: VC21141291

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(4-Piperonyl)piperazinyl]benzothiazole - 155106-73-3

Specification

Description 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-benzothiazole is a N-arylpiperazine.
CAS No. 155106-73-3
Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
Standard InChI Key BYHKGNWKJMGHGE-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator